Ret-IN-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ret-IN-20 is a potent inhibitor of the rearranged during transfection (RET) kinase, demonstrating an IC50 value of 13.7 nM . It effectively decreases the expression of phosphorylated RET and phosphorylated Shc proteins, induces apoptosis, and exhibits antiproliferative and anti-tumor activity . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
准备方法
The synthetic routes and reaction conditions for Ret-IN-20 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for its production . Industrial production methods typically involve large-scale synthesis using similar chemical processes, ensuring high purity and yield .
化学反应分析
Ret-IN-20 undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Ret-IN-20 has a wide range of scientific research applications, including:
作用机制
Ret-IN-20 exerts its effects by inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of RET and its downstream signaling proteins, such as Shc . This inhibition leads to the induction of apoptosis and the suppression of cell proliferation and tumor growth . The molecular targets and pathways involved include the RET signaling pathway and its associated downstream effectors .
相似化合物的比较
Ret-IN-20 is unique in its high potency and selectivity as a RET inhibitor. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with a similar mechanism of action and therapeutic applications.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but has a broader spectrum of activity and higher toxicity.
Vandetanib: Another multi-kinase inhibitor with activity against RET, used in the treatment of certain types of thyroid cancer.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C32H33FN6O4 |
---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
4-[4-[[4-(1-adamantylcarbamoyl)-1-methylpyrazol-3-yl]amino]-2-fluorophenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C32H33FN6O4/c1-39-16-23(31(41)37-32-13-17-7-18(14-32)9-19(8-17)15-32)30(38-39)36-20-3-4-27(24(33)10-20)43-26-5-6-35-25-12-28(42-2)22(29(34)40)11-21(25)26/h3-6,10-12,16-19H,7-9,13-15H2,1-2H3,(H2,34,40)(H,36,38)(H,37,41) |
InChI 键 |
VOBRHACDFXTQMQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)F)C(=O)NC56CC7CC(C5)CC(C7)C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。